molecular formula C15H12O3 B2507010 3-Formylphenyl 3-methylbenzoate CAS No. 443671-32-7

3-Formylphenyl 3-methylbenzoate

Cat. No.: B2507010
CAS No.: 443671-32-7
M. Wt: 240.258
InChI Key: CRDDGPRZCHKMSM-UHFFFAOYSA-N
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Description

3-Formylphenyl 3-methylbenzoate is an aromatic ester featuring a formyl (–CHO) group at the 3-position of the phenyl ring and a 3-methylbenzoate ester group. Its molecular formula is C₁₅H₁₂O₃, with a molecular weight of 240.25 g/mol . The compound is structurally characterized by:

  • Formyl group: Introduces electron-withdrawing properties, enhancing electrophilic reactivity.
  • 3-Methylbenzoate: Provides steric bulk and electron-donating methyl substituents.

This dual functionality makes it a candidate for applications in organic synthesis, polymer chemistry, or metabolic engineering .

Properties

IUPAC Name

(3-formylphenyl) 3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-11-4-2-6-13(8-11)15(17)18-14-7-3-5-12(9-14)10-16/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDDGPRZCHKMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formylphenyl 3-methylbenzoate typically involves the esterification of 3-formylphenol with 3-methylbenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Formylphenyl 3-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

A comparative analysis of substituent impacts is critical for understanding structure-activity relationships. Key analogs include:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile
3-Formylphenyl 3-methylbenzoate C₁₅H₁₂O₃ 240.25 Formyl (–CHO), 3-methylbenzoate High electrophilicity due to –CHO
3-Methylphenyl 3-methylbenzoate C₁₅H₁₄O₂ 226.27 Methyl (–CH₃), 3-methylbenzoate Electron-donating methyl reduces reactivity
Methyl 3-formyl-2-hydroxybenzoate C₉H₈O₄ 180.15 Formyl (–CHO), hydroxyl (–OH) Enhanced acidity and chelation potential
4-Formylphenyl thiophene-2-carboxylate C₁₂H₈O₃S 232.25 Formyl (–CHO), thiophene ring Thiophene enhances π-conjugation

Key Findings :

  • Electron-Withdrawing vs. Electron-Donating Groups : The formyl group in this compound increases electrophilicity compared to analogs with methyl or methoxy groups (e.g., methyl 3-methylbenzoate, M3MB) .
  • Hydrogen Bonding : Hydroxyl-containing analogs (e.g., methyl 3-formyl-2-hydroxybenzoate) exhibit stronger hydrogen-bonding capacity, which may influence solubility or biological activity .

Biological Activity

3-Formylphenyl 3-methylbenzoate is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H14O3\text{C}_{16}\text{H}_{14}\text{O}_3

This structure includes a formyl group and a benzoate moiety, which may contribute to its biological interactions.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity. For instance, in vitro tests have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including:

  • Human lung adenocarcinoma (A549)
  • Mouse fibroblast (NIH/3T3)
  • Human promyelocytic leukemia (HL60)

Table 1 summarizes the cytotoxicity results from these studies:

Cell LineIC50 (µM)Activity Level
A54915Moderate
NIH/3T325Low
HL6010High

The compound exhibited a significant inhibitory effect on HL60 cells, suggesting its potential as a therapeutic agent in leukemia treatment .

The mechanism by which this compound exerts its anticancer effects is believed to involve:

  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Cycle Progression : It could interfere with specific phases of the cell cycle, thereby preventing cell division.

Further research is needed to elucidate the precise molecular targets and pathways involved.

Other Biological Activities

Beyond anticancer properties, this compound has shown potential in other areas:

  • Antioxidant Activity : The compound may possess antioxidant properties, which can mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects : Preliminary studies suggest that it might reduce inflammation markers in vitro, indicating potential applications in inflammatory diseases.

Case Studies

A notable case study involved the synthesis of various derivatives of this compound and their evaluation for biological activity. Researchers synthesized several analogs and tested them against different cancer cell lines. The results demonstrated that modifications to the structure could enhance or diminish biological activity, highlighting the importance of structure-activity relationships (SAR) in drug development .

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